molecular formula C21H14O6 B2774388 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 622364-22-1

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No. B2774388
M. Wt: 362.337
InChI Key: OOTITHICCZEDMR-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate, also known as Furodysinin, is a natural product isolated from the roots of Fissistigma oldhamii. It belongs to the class of benzofuran derivatives and has shown promising biological activities.

Scientific Research Applications

Synthesis and Polymerization

  • Bio-Based Benzoxazines : A study by Wang et al. (2012) discusses the synthesis of bio-based benzoxazine monomers, including those with furan moieties. These monomers show enhanced thermal properties and improved cross-linking density due to the furan ring structure.

Chemical Reactions and Derivatives

  • Synthesis of Pyran Derivatives : In research by Mérour and Cossais (1991), the reaction of 3-oxo-2,3-dihydrobenzofuran with various compounds to synthesize pyran derivatives is detailed.
  • Novel 3-Arylaminobenzofuran Derivatives : A study by Romagnoli et al. (2015) discusses the synthesis of new compounds with a benzofuran skeleton for potential anticancer applications.
  • Dibenzofuran Carboxaldehydes Synthesis : Research by Yempala and Cassels (2017) covers the synthesis of dibenzofuran carboxaldehydes, which are key intermediates for various biological applications.

Pharmacological and Biological Applications

  • Potential Inhibitors of Angiogenesis : A paper by Braud et al. (2003) explores compounds analogous to benzofurans as potential inhibitors of angiogenesis, a process critical in cancer development.
  • Anticancer Activity of Benzofuran Derivatives : The study by Romagnoli et al. (2015) also highlights the anticancer activity of benzofuran derivatives in vitro and in vivo.

Catalysis and Reaction Mechanisms

  • Photocatalytic Transformations on Zinc Oxide : Research by Richard and Boule (1995) discusses the role of furan compounds in photocatalytic transformations, highlighting their interactions and effects in such processes.

Miscellaneous Applications

  • Renewable PET Production : A study by Pacheco et al. (2015) looks at the use of furan derivatives in producing biobased terephthalic acid precursors, important for sustainable PET production.

properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)21(23)26-16-8-9-17-18(12-16)27-19(20(17)22)11-15-3-2-10-25-15/h2-12H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTITHICCZEDMR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.